molecular formula C6H6O3 B122897 (Z)-Tamarindienal CAS No. 149575-43-9

(Z)-Tamarindienal

Cat. No.: B122897
CAS No.: 149575-43-9
M. Wt: 126.11 g/mol
InChI Key: GJWAOCRWRRWJKU-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-Tamarindienal is a naturally occurring aldehyde identified in the leaves of Tamarindus indica (tamarind), a plant renowned for its medicinal and nutritional properties . This compound belongs to the broader class of terpenoid-derived aldehydes and is structurally characterized by an unsaturated aliphatic chain with a (Z)-configured double bond.

Its (Z)-stereochemistry may influence molecular interactions, such as binding to biological targets or participation in catalytic processes, though comparative analyses with similar compounds are necessary to validate these hypotheses.

Properties

CAS No.

149575-43-9

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

IUPAC Name

(E)-2,5-dioxohex-3-enal

InChI

InChI=1S/C6H6O3/c1-5(8)2-3-6(9)4-7/h2-4H,1H3/b3-2+

InChI Key

GJWAOCRWRRWJKU-IHWYPQMZSA-N

SMILES

CC(=O)C=CC(=O)C=O

Isomeric SMILES

CC(=O)/C=C/C(=O)C=O

Canonical SMILES

CC(=O)C=CC(=O)C=O

Synonyms

3,5-Hexadienal, 5-hydroxy-2-oxo-, (3Z)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

(Z)-Tamarindienal vs. Cinnamaldehyde
Both compounds are aldehydes with unsaturated carbon chains, but they differ in backbone complexity and functionalization:

Property This compound Cinnamaldehyde References
Structure Aliphatic aldehyde, (Z)-configured double bond Aromatic aldehyde (benzene ring with propenal substituent)
Natural Source Tamarindus indica leaves Cinnamon bark, cassia
Bioactivity Antioxidant, antimicrobial Antifungal, hypoglycemic

Cinnamaldehyde’s aromatic ring enhances stability and π-π interactions, whereas this compound’s aliphatic chain may confer greater conformational flexibility .

Functional Analogues

This compound vs.

Property This compound Limonene References
Chemical Class Terpenoid aldehyde Cyclic monoterpene
Role in Plants Defense metabolite Volatile signaling molecule
Therapeutic Use Antimicrobial (potential) Anti-anxiety, anti-inflammatory

Limonene’s cyclic structure enhances volatility, making it suitable for aromatherapy, while this compound’s aldehyde group may directly inhibit microbial enzymes .

Research Implications

  • Pharmacological Studies : Comparative dose-response assays with cinnamaldehyde and limonene could clarify this compound’s efficacy in antimicrobial or antioxidant applications .
  • Synthetic Optimization : Modular synthesis of this compound derivatives (e.g., Schiff bases) may enhance bioavailability, leveraging methods from transition-metal catalysis (see ligand design in ).
  • Analytical Refinement: Standardized protocols for quantifying this compound in plant matrices are needed, addressing challenges noted in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-Tamarindienal
Reactant of Route 2
Reactant of Route 2
(Z)-Tamarindienal

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